molecular formula C14H14ClN3O3S B4398275 5-CHLORO-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE

5-CHLORO-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B4398275
M. Wt: 339.8 g/mol
InChI Key: ILSXHUODFZCHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with a chloro group, an ethylsulfonyl group, and a carboxamide group attached to a 3-methylphenyl moiety

Preparation Methods

The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction with appropriate amines, such as 3-methylphenylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-CHLORO-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-CHLORO-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and ethylsulfonyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-2-(ETHANESULFONYL)-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE include:

    5-chloro-2-(methylsulfonyl)-N-(3-methylphenyl)-4-pyrimidinecarboxamide: Differing by the presence of a methylsulfonyl group instead of an ethylsulfonyl group.

    5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide: Differing by the position of the methyl group on the phenyl ring.

    5-chloro-2-(ethylsulfonyl)-N-(3-chlorophenyl)-4-pyrimidinecarboxamide: Differing by the presence of a chloro group on the phenyl ring instead of a methyl group.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-3-22(20,21)14-16-8-11(15)12(18-14)13(19)17-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSXHUODFZCHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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